Alflutinib

概要

準備方法

アルフルチニブの合成は、中間体の調製から始まる複数の段階を伴います。 重要なステップの1つは、トリエチルアミン(TEA)とジクロロメタン(DCM)の存在下で、ALFT-012とアクリロイルクロリドを反応させてアルフルチニブを生成することです . 工業生産方法では、通常、これらの反応条件を最適化して、高収率と高純度を確保します。

化学反応の分析

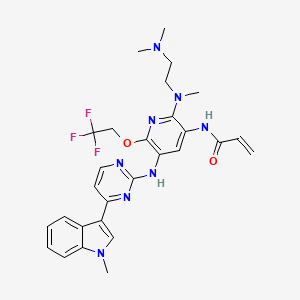

Synthetic Pathway of Alflutinib

The synthesis involves sequential nucleophilic substitutions, reductions, and acylation reactions (Fig. 1) :

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Nucleophilic substitution | NaH/THF | ALFT-003 |

| 2 | Nitro reduction | H₂, Pt catalyst | ALFT-004 |

| 3 | Acetylation | Acetyl chloride, DIPEA/DCM | ALFT-005 |

| 4 | Nitration | HNO₃, TFAA | ALFT-006 |

| 5 | Coupling reaction | ALFT-007 (aryl chloride) | ALFT-008 |

| 6 | Methanolysis | HCl/MeOH | ALFT-009 |

| 7 | Nucleophilic substitution | ALFT-010 (heterocyclic amine) | ALFT-011 |

| 8 | Nitro reduction | H₂, PtO₂ | ALFT-012 |

| 9 | Acylation | Acryloyl chloride, TEA/DCM | This compound |

- Key intermediates : ALFT-004 (amine), ALFT-006 (nitro derivative), and ALFT-012 (acrylamide precursor) .

- Final acylation with acryloyl chloride introduces the Michael acceptor motif critical for covalent EGFR binding .

Metabolic Reactions

This compound undergoes hepatic metabolism primarily via CYP3A4, forming the active metabolite AST5902 (N-desmethyl this compound) :

Table 1: In Vitro Metabolic Profile of this compound

| Parameter | Value |

|---|---|

| Major CYP isoform | CYP3A4 (90% contribution) |

| Primary metabolite | AST5902 |

| Metabolic reaction | N-demethylation |

| Enzyme induction potential | CYP3A4 (EC₅₀ = 2.1 μM) |

| Clearance mechanism | Self-induced via CYP3A4 |

- Metabolic stability : this compound exhibits nonlinear pharmacokinetics due to autoinduction of CYP3A4, increasing its own clearance by 1.5–2.0-fold after repeated dosing .

- Metabolite activity : AST5902 retains equipotent EGFR inhibition (IC₅₀ = 1.2 nM vs. 0.8 nM for this compound) .

Pharmacokinetic Interactions

Food intake moderately affects absorption but does not alter metabolic pathways :

Table 2: Pharmacokinetic Parameters (Single 80 mg Dose)

| Parameter | Fasted State | Postprandial State |

|---|---|---|

| This compound | ||

| C<sub>max</sub> | 25.4 ± 5.2 ng/mL | 38.9 ± 7.1 ng/mL |

| AUC<sub>0-∞</sub> | 843.0 ± 178 h·ng/mL | 1,112 ± 234 h·ng/mL |

| AST5902 | ||

| C<sub>max</sub> | 6.58 ± 1.24 ng/mL | 5.31 ± 1.22 ng/mL |

| AUC<sub>0-∞</sub> | 572 ± 117 h·ng/mL | 529 ± 107 h·ng/mL |

- Clinical implication : Food increases this compound exposure by 32% (AUC) but reduces AST5902 levels by 8%, suggesting complex absorption dynamics .

Drug-Drug Interaction Risks

As a CYP3A4 substrate and inducer, this compound interacts with :

- Inhibitors (e.g., ketoconazole): Increase this compound AUC by 1.8–2.5×.

- Inducers (e.g., rifampin): Decrease this compound AUC by 50–70%.

- Substrates (e.g., midazolam): Reduced efficacy due to CYP3A4 induction.

Degradation Pathways

Forced degradation studies (acid/base/oxidative) indicate:

科学的研究の応用

Efficacy in Non-Small Cell Lung Cancer

Alflutinib has been evaluated in multiple clinical trials, demonstrating substantial efficacy in treating advanced NSCLC. Key findings include:

- Objective Response Rate : In a pivotal study involving 130 patients with confirmed EGFR T790M mutations, the overall objective response rate was reported at 76.7% . This included a 70.6% response rate in patients with central nervous system (CNS) metastases.

- Progression-Free Survival : The median progression-free survival (PFS) for patients treated with this compound has been reported to be comparable to other leading therapies, such as osimertinib. In trials, PFS was noted at 9.6 months .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse effects:

- Adverse Events : Approximately 79% of patients experienced treatment-related adverse events, with only 8% experiencing grade 3 or higher events . Serious adverse events were reported in 15% of patients.

- Pharmacokinetics : this compound is primarily metabolized by the CYP3A4 enzyme. Studies have indicated that co-administration with strong CYP3A4 inducers like rifampicin significantly decreases this compound's bioavailability, suggesting careful management of drug interactions during treatment .

Comparative Studies

This compound's efficacy has been compared to other EGFR inhibitors in clinical settings:

| Drug | Objective Response Rate | Median PFS (months) | CNS Metastases Efficacy |

|---|---|---|---|

| This compound | 76.7% | 9.6 | 70.6% |

| Osimertinib | 62% | 9.7 | 37% |

| Gefitinib | Notable lower efficacy | 11.1 | Varies |

These comparisons highlight this compound's potential advantages in specific patient populations, particularly those with CNS involvement.

Pharmacokinetics and Drug Interactions

This compound's pharmacokinetic profile is essential for understanding its clinical application:

- Metabolism : As a substrate for CYP3A4, this compound's metabolism can be significantly affected by other medications that induce or inhibit this enzyme .

- Drug Interaction Studies : Research indicates that strong CYP3A4 inducers can lead to substantial reductions in the plasma concentrations of this compound and its active metabolite AST5902, necessitating careful monitoring and potential dosage adjustments during concurrent therapies .

Ongoing Research and Future Directions

Current clinical trials continue to explore the full potential of this compound:

- First-Line Treatment Trials : Phase III trials are underway to assess this compound as a first-line treatment for locally advanced or metastatic NSCLC compared to gefitinib (NCT03787992) .

- Combination Therapies : Investigations into combination therapies involving this compound and other agents are also being explored to enhance treatment efficacy and overcome resistance mechanisms.

作用機序

アルフルチニブは、細胞の増殖と生存を調節するシグナル伝達経路に関与するEGFRチロシンキナーゼの活性を阻害することによって効果を発揮します。 アルフルチニブは、EGFR感作変異とT790M耐性変異の両方を標的とすることにより、シグナル伝達経路を効果的に遮断し、腫瘍の増殖と進行を阻害します .

類似化合物の比較

アルフルチニブは、オシメルチニブなどの他のEGFR阻害剤と頻繁に比較されます。 両方の化合物はEGFR変異を標的とするが、アルフルチニブは前臨床試験でより優れた安全性と忍容性のプロファイルを示した . さらに、アルフルチニブの代謝物であるAST5902は、類似の抗腫瘍活性を示し、治療の可能性をさらに高めます . 他の類似の化合物には、エルロチニブ、ゲフィチニブ、アファチニブなどがあり、それぞれががん治療において独自の特性と用途を持っています .

類似化合物との比較

Alflutinib is often compared with other EGFR inhibitors like osimertinib. Both compounds target EGFR mutations, but this compound has shown a better safety and tolerability profile in preclinical studies . Additionally, this compound’s metabolite, AST5902, exhibits similar antitumor activity, further enhancing its therapeutic potential . Other similar compounds include erlotinib, gefitinib, and afatinib, each with unique properties and applications in cancer therapy .

生物活性

Alflutinib (AST2818) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has gained attention for its efficacy in treating non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M mutations. This article explores the biological activity of this compound, including its pharmacokinetics, metabolism, clinical efficacy, and safety profile based on diverse research findings.

Overview of this compound

This compound is designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation. It is primarily metabolized by cytochrome P450 3A4 (CYP3A4), which plays a crucial role in its pharmacokinetics and potential drug-drug interactions (DDIs) .

Pharmacokinetics and Metabolism

This compound exhibits nonlinear pharmacokinetics after multiple doses, characterized by a time- and dose-dependent increase in clearance. This phenomenon is attributed to the self-induction of CYP enzymes. The principal metabolite of this compound, AST5902, demonstrates similar antineoplastic activity but has a weaker CYP3A4 induction potential compared to this compound itself .

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Main Metabolite | AST5902 |

| CYP Enzyme Involved | CYP3A4 |

| EC50 for CYP3A4 Induction | 0.25 μM |

| Max Induction (Emax) | 9.24 - 11.2-fold |

The induction of CYP3A4 by this compound suggests significant implications for drug interactions, particularly with other medications that are substrates of this enzyme .

Clinical Efficacy

This compound has been evaluated in several clinical trials, demonstrating promising efficacy in patients with advanced NSCLC harboring the T790M mutation. In a phase II clinical trial involving 220 patients, the overall response rate (ORR) was reported at 74% , with a median progression-free survival (PFS) of 9.6 months .

Summary of Clinical Findings

| Study Type | ORR (%) | PFS (months) | CNS Metastases Included (%) |

|---|---|---|---|

| Phase II Multicenter Trial | 74 | 9.6 | 48 |

| Osimertinib Comparison | 62 | 9.7 | 37 |

These results indicate that this compound may provide comparable or superior efficacy to other treatments like osimertinib, especially in patients with central nervous system metastases .

Safety Profile

The safety profile of this compound has been assessed across multiple studies, revealing an acceptable toxicity level. In a cohort study involving 130 patients , 79% experienced treatment-related adverse events (AEs), with only 8% reporting grade 3 or higher AEs .

Adverse Events Overview

| Adverse Event Type | Percentage (%) |

|---|---|

| Any Treatment-Related AEs | 79 |

| Grade 3 or Higher AEs | 8 |

| Serious AEs | 15 |

The most common adverse events included gastrointestinal disturbances and skin reactions, similar to those observed with other EGFR inhibitors .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in real-world settings. For instance, one case reported significant tumor reduction in a patient with NSCLC who had previously progressed on first-line therapy. This underscores the potential of this compound as a viable treatment option for resistant cases .

特性

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOONMJXNWOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869057-83-9 | |

| Record name | Aflutinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alflutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FURMONERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。